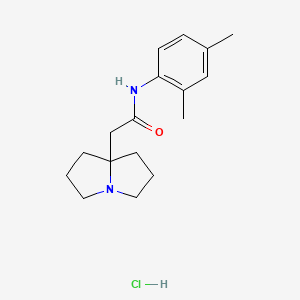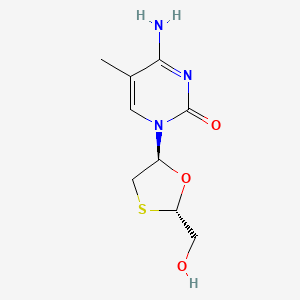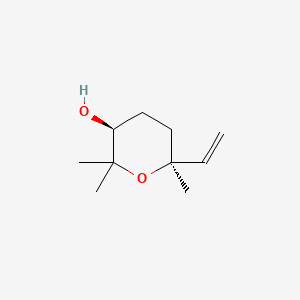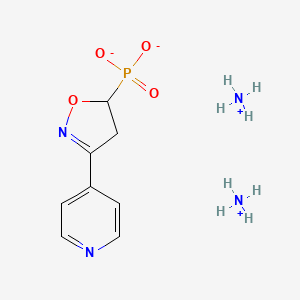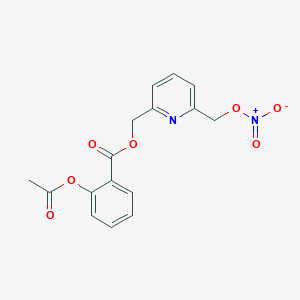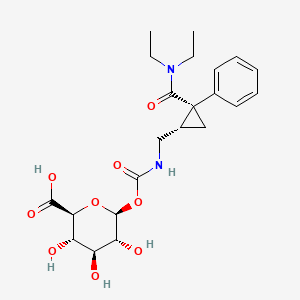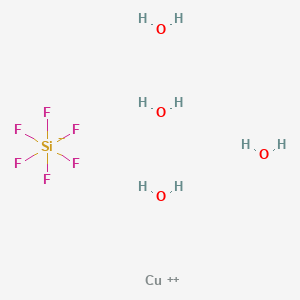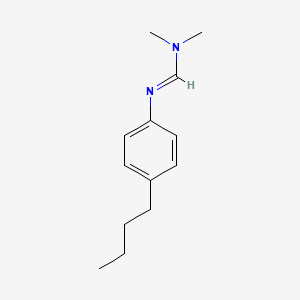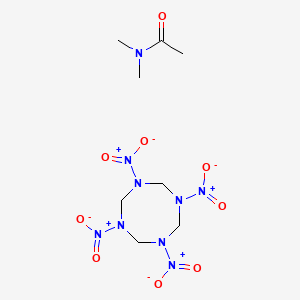
N,N-dimethylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylacetamide and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are two distinct compounds with unique properties and applications N,N-dimethylacetamide is an organic solvent widely used in various chemical reactions and industrial processes It is known for its high solvency power and ability to dissolve a wide range of organic and inorganic compounds
Preparation Methods
N,N-dimethylacetamide
N,N-dimethylacetamide is typically synthesized through the reaction of dimethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods involve continuous processes where dimethylamine and acetic anhydride are fed into a reactor, and the product is continuously removed and purified.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
1,3,5,7-tetranitro-1,3,5,7-tetrazocane is synthesized through a multi-step process involving the nitration of hexamine. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing the formation of by-products. Industrial production methods involve large-scale nitration reactors and purification steps to obtain high-purity HMX .
Chemical Reactions Analysis
N,N-dimethylacetamide
N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylacetamide N-oxide.
Reduction: It can be reduced to form dimethylamine and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
1,3,5,7-tetranitro-1,3,5,7-tetrazocane undergoes various chemical reactions, including:
Thermal Decomposition: It decomposes upon heating, releasing gases like nitrogen and carbon dioxide.
Reduction: It can be reduced to form less nitrated derivatives.
Substitution: It can undergo substitution reactions to form various energetic materials.
Common reagents used in these reactions include reducing agents like hydrazine and nucleophiles like amines .
Scientific Research Applications
N,N-dimethylacetamide
N,N-dimethylacetamide is widely used in scientific research due to its excellent solvency properties. It is used as a solvent in various chemical reactions, including polymerization, organic synthesis, and pharmaceutical manufacturing. It is also used in the production of synthetic fibers, films, and coatings.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
1,3,5,7-tetranitro-1,3,5,7-tetrazocane is primarily used in military and aerospace applications due to its high energy content and stability. It is used as a component in solid rocket propellants, plastic explosives, and detonators. It is also used in scientific research to study the properties of high-energy materials and their applications in various fields .
Mechanism of Action
N,N-dimethylacetamide
N,N-dimethylacetamide acts as a solvent by dissolving various compounds through dipole-dipole interactions and hydrogen bonding. It can also act as a reagent in chemical reactions, participating in nucleophilic substitution and other reactions.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
1,3,5,7-tetranitro-1,3,5,7-tetrazocane exerts its effects through rapid decomposition upon initiation, releasing a large amount of energy in the form of heat and gas. The decomposition process involves the breaking of nitrogen-nitrogen and carbon-nitrogen bonds, leading to the formation of stable gaseous products like nitrogen and carbon dioxide .
Comparison with Similar Compounds
N,N-dimethylacetamide
Similar compounds to N,N-dimethylacetamide include dimethylformamide and dimethyl sulfoxide. These compounds also act as solvents with high solvency power and are used in various industrial and research applications. N,N-dimethylacetamide is unique due to its lower toxicity and higher boiling point compared to dimethylformamide.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Similar compounds to 1,3,5,7-tetranitro-1,3,5,7-tetrazocane include 1,3,5-trinitro-1,3,5-triazine (RDX) and hexanitrohexaazaisowurtzitane (CL-20). These compounds are also high-energy explosives used in military and aerospace applications. 1,3,5,7-tetranitro-1,3,5,7-tetrazocane is unique due to its higher detonation velocity and stability compared to RDX and CL-20 .
Properties
CAS No. |
3354-91-4 |
|---|---|
Molecular Formula |
C8H17N9O9 |
Molecular Weight |
383.28 g/mol |
IUPAC Name |
N,N-dimethylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O8.C4H9NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;1-4(6)5(2)3/h1-4H2;1-3H3 |
InChI Key |
LQFFMVZIYVCPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


